molecular formula C11H12ClN3O B14518824 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one CAS No. 62499-18-7

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one

Cat. No.: B14518824
CAS No.: 62499-18-7
M. Wt: 237.68 g/mol
InChI Key: AYALACVTHAQTMJ-UHFFFAOYSA-N
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Description

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one is a compound that features a piperidin-4-one core structure with a diazenyl group attached to a 4-chlorophenyl ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of dyes and pigments due to its diazenyl group

Mechanism of Action

The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one involves its interaction with specific molecular targets. The diazenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidin-4-one core may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-(4-Ethoxyphenyl)diazenyl]piperidin-4-one
  • 1-[(E)-(4-Fluorophenyl)diazenyl]piperidin-4-one
  • 1-[(E)-(4-Bromophenyl)diazenyl]piperidin-4-one

Uniqueness

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

62499-18-7

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

1-[(4-chlorophenyl)diazenyl]piperidin-4-one

InChI

InChI=1S/C11H12ClN3O/c12-9-1-3-10(4-2-9)13-14-15-7-5-11(16)6-8-15/h1-4H,5-8H2

InChI Key

AYALACVTHAQTMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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